Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate
Overview
Description
Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro-substituted biphenyl moiety attached to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate involves its interaction with specific molecular targets. The chloro-substituted biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4’-bromo-[1,1’-biphenyl]-2-yl)acetate
- Methyl 2-(4’-fluoro-[1,1’-biphenyl]-2-yl)acetate
- Methyl 2-(4’-iodo-[1,1’-biphenyl]-2-yl)acetate
Uniqueness
Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions compared to other halogen-substituted biphenyl derivatives. The chloro group can participate in specific chemical reactions and biological interactions that are distinct from those of bromo, fluoro, or iodo analogs.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-15(17)10-12-4-2-3-5-14(12)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHUVDWPPXUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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